N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride
Overview
Description
N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and pharmaceuticals . The compound features a piperidine ring substituted with a methyl group at the nitrogen atom and a nitrophenyl group at the fourth position, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Formation of N-methyl-4-nitroaniline: The 4-nitroaniline is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Cyclization to Piperidine Derivative: The N-methyl-4-nitroaniline undergoes cyclization with 1,4-dibromobutane in the presence of a base like sodium hydride to form N-methyl-1-(4-nitrophenyl)piperidine.
Reduction and Hydrochloride Formation: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas over a palladium catalyst. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Oxidation: The compound can be oxidized to form N-oxide derivatives under specific conditions.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas over a palladium catalyst for reduction reactions.
Alkylation/Acylation: Alkyl halides or acyl chlorides in the presence of a base for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
Amine Derivatives: Reduction of the nitro group forms N-methyl-1-(4-aminophenyl)piperidin-4-amine.
N-Substituted Piperidines: Alkylation or acylation reactions yield various N-substituted piperidine derivatives.
Scientific Research Applications
N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-piperidone: A related compound used as an intermediate in organic synthesis.
4-nitrophenylpiperidine: Another piperidine derivative with similar structural features.
N-methylpiperidine: A simpler analog without the nitrophenyl group
Uniqueness
N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitrophenyl group and a piperidine ring makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-methyl-1-(4-nitrophenyl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-13-10-6-8-14(9-7-10)11-2-4-12(5-3-11)15(16)17;/h2-5,10,13H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFAYOJDGPOZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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